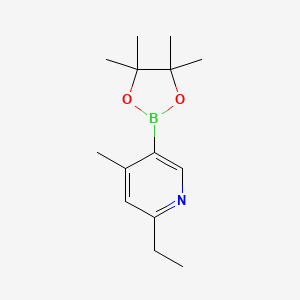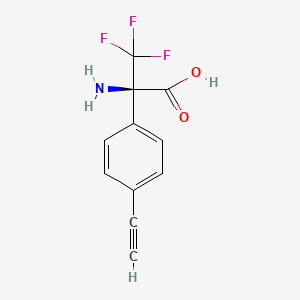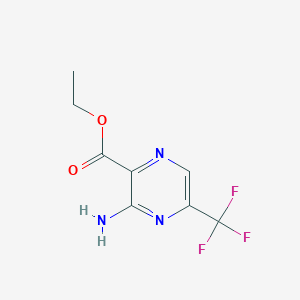
D-Isofagomine (D-Tartrate); Isofagomine (D-Tartrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Isofagomine (D-Tartrate) and Isofagomine (D-Tartrate) are pharmacological chaperones that specifically and reversibly bind to acid-β-glucosidase (GCase) in the endoplasmic reticulum with high affinity . These compounds are used primarily in scientific research and have shown potential in treating certain lysosomal storage disorders, such as Gaucher disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of protective groups, selective deprotection, and stereoselective synthesis to ensure the correct configuration of the molecule .
Industrial Production Methods
Industrial production methods for D-Isofagomine (D-Tartrate) are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The process would include rigorous purification steps to achieve the high purity required for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
D-Isofagomine (D-Tartrate) primarily undergoes binding reactions with enzymes, specifically acid-β-glucosidase. It acts as a competitive inhibitor, interacting with the catalytic pocket of the enzyme .
Common Reagents and Conditions
The common reagents used in the synthesis of D-Isofagomine (D-Tartrate) include protective groups, reducing agents, and solvents such as ethanol and water. The conditions often involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major product formed from the reactions involving D-Isofagomine (D-Tartrate) is the stabilized enzyme complex, which increases the activity of acid-β-glucosidase in cells .
Wissenschaftliche Forschungsanwendungen
D-Isofagomine (D-Tartrate) has been extensively studied for its potential in treating Gaucher disease, a lysosomal storage disorder caused by a deficiency in acid-β-glucosidase . It acts as a chemical chaperone, increasing the amount of correctly folded enzyme and enhancing its activity. This compound has also been investigated for its potential in treating other neurodegenerative disorders, such as Parkinson’s disease, due to its ability to stabilize enzyme activity and reduce the accumulation of misfolded proteins .
Wirkmechanismus
D-Isofagomine (D-Tartrate) exerts its effects by binding to the catalytic pocket of acid-β-glucosidase, acting as a competitive inhibitor . This binding stabilizes the enzyme, promoting its correct folding and increasing its activity. The molecular targets involved include the enzyme itself and the pathways related to lysosomal function and protein degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Miglustat: Another compound used in the treatment of Gaucher disease, but with a different mechanism of action.
Eliglustat: A substrate reduction therapy for Gaucher disease that inhibits glucosylceramide synthase.
Uniqueness
D-Isofagomine (D-Tartrate) is unique in its ability to act as a pharmacological chaperone, specifically binding to and stabilizing acid-β-glucosidase. This property makes it particularly effective in increasing enzyme activity and reducing the accumulation of misfolded proteins, which is not a feature of other similar compounds .
Eigenschaften
Molekularformel |
C10H19NO9 |
|---|---|
Molekulargewicht |
297.26 g/mol |
IUPAC-Name |
2,3-dihydroxybutanedioic acid;5-(hydroxymethyl)piperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10) |
InChI-Schlüssel |
ULBPPCHRAVUQMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine](/img/structure/B13906447.png)
![3-Methyl-1-(8-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butan-1-one](/img/structure/B13906448.png)

![Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13906469.png)
![2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid](/img/structure/B13906471.png)
![2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13906472.png)

![1-[(4S)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one](/img/structure/B13906478.png)





